molecular formula C24H21FN2O4S B2422238 6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 897624-51-0

6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Cat. No. B2422238
CAS RN: 897624-51-0
M. Wt: 452.5
InChI Key: ZDEVEBSUGYISPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as FMBSQ, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of fluorine-substituted quinoline derivatives has shown that these compounds exhibit promising anti-inflammatory activities. For example, derivatives synthesized through Michael addition reactions demonstrated inhibitory effects on LPS-induced NO secretion, indicating potential applications in treating inflammatory conditions (Yue Sun et al., 2019).
  • Novel fluorophores based on 6-methoxy-4-quinolone derivatives have been developed, showcasing strong fluorescence across a wide pH range in aqueous media. These compounds are highly stable and suitable for biomedical analysis as fluorescent labeling reagents, offering advancements in the detection and analysis of biological samples (Junzo Hirano et al., 2004).

Materials Science Applications

  • In the realm of materials science, the development of sulfonated poly(arylene ether sulfone) copolymers using sulfonated side-chain grafting units derived from fluorinated compounds has been reported. These materials exhibit high proton conductivity and low water uptake, making them promising candidates for fuel cell applications and proton exchange membranes (D. Kim et al., 2008).

Fluorescence and Sensing Applications

  • The study of fluorinated quinoline-3-carboxylic acids revealed their phototoxic properties and potential mechanisms involving heterolytic defluorination, which could inform the design of safer therapeutic agents and contribute to understanding drug phototoxicity (E. Fasani et al., 1999).
  • Fluorophore derivatives, such as those related to Zinquin, which are specific for zinc(II), have been synthesized and studied for their applications in the detection and study of biological zinc(II). These compounds form fluorescent complexes with zinc(II), demonstrating their utility in biological imaging and analysis (M. Kimber et al., 2003).

Therapeutic Research

  • Research into isatin derivatives, including those structurally related to "6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine," has shown significant in vitro cytotoxic activities against various cancer cell lines. These findings indicate the potential of such compounds in the development of new anticancer drugs (S. S. Reddy et al., 2013).

properties

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-30-18-6-3-16(4-7-18)14-27-24-21-13-17(25)5-12-22(21)26-15-23(24)32(28,29)20-10-8-19(31-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEVEBSUGYISPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.